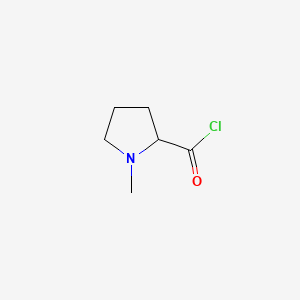
1-Methylprolyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylprolyl chloride is an organic compound with the molecular formula C6H10ClN It is a derivative of proline, an amino acid, where the proline ring is substituted with a methyl group and a chlorine atom
Méthodes De Préparation
1-Methylprolyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylproline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-Methylproline+SOCl2→1-Methylprolyl chloride+SO2+HCl
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methylprolyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products. For example, the reaction with an amine can produce an amide.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Elimination Reactions: It can undergo elimination reactions to form alkenes, especially when treated with strong bases.
Common reagents used in these reactions include sodium hydroxide (NaOH) for elimination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methylprolyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Due to its structural similarity to proline, it is used in studies related to protein synthesis and enzyme interactions.
Medicinal Chemistry: It is explored for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methylprolyl chloride largely depends on its reactivity as an electrophile. It can react with nucleophiles, leading to the formation of new chemical bonds. In biological systems, it may interact with enzymes or proteins, potentially inhibiting or modifying their activity. The specific molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
1-Methylprolyl chloride can be compared with other similar compounds, such as:
Prolyl Chloride: Lacks the methyl group, making it less sterically hindered and potentially more reactive.
1-Methylproline: The precursor to this compound, which lacks the chlorine atom and thus has different reactivity.
Chloropropylamine: Another compound with a similar structure but different functional groups, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
94813-61-3 |
|---|---|
Formule moléculaire |
C6H10ClNO |
Poids moléculaire |
147.60 g/mol |
Nom IUPAC |
1-methylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3 |
Clé InChI |
NJSQADKUMGVESS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



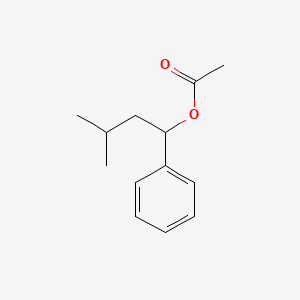
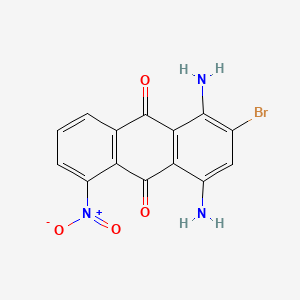

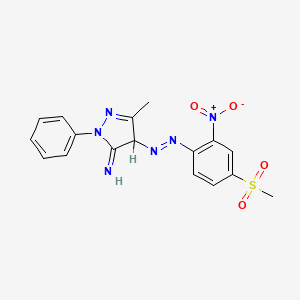
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
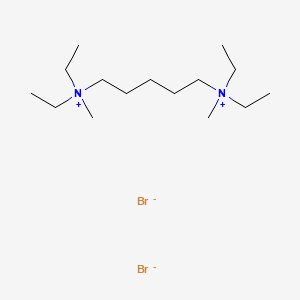
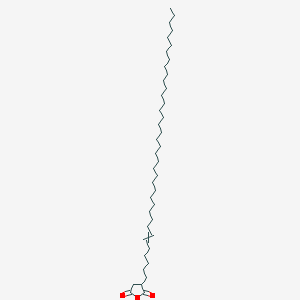
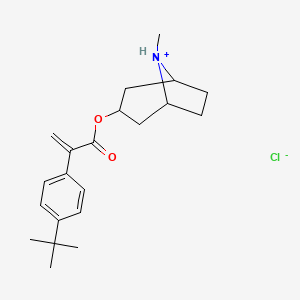
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)


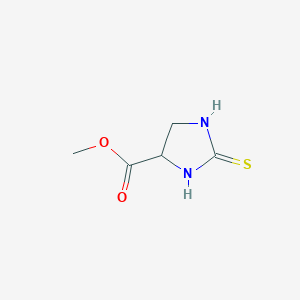
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
